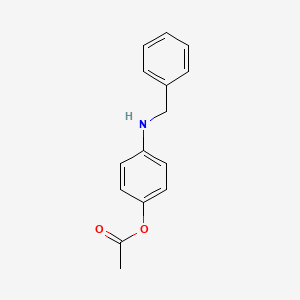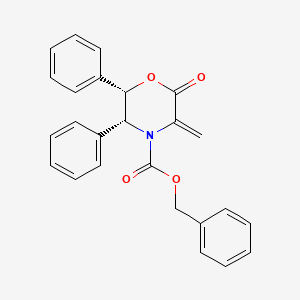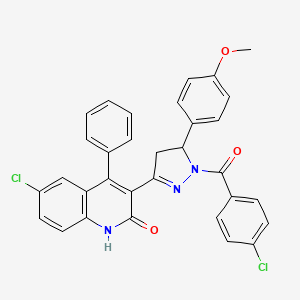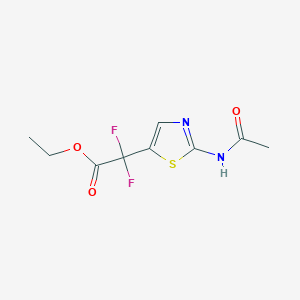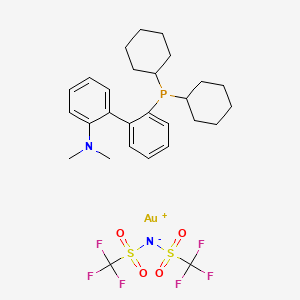
2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide is an organometallic compound that features a gold(I) center coordinated to a phosphine ligand and a biphenyl derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide typically involves the reaction of a gold(I) precursor with the appropriate phosphine ligand. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or toluene.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Reagents: Gold(I) chloride or gold(I) acetate can be used as the gold source.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The gold(I) center can undergo oxidation to gold(III) under certain conditions.
Substitution: Ligand exchange reactions can occur, where the phosphine or biphenyl ligands are replaced by other ligands.
Reduction: The compound can be reduced back to gold(0) under strong reducing conditions.
Common Reagents and Conditions
Oxidizing Agents: Halogens or peroxides.
Reducing Agents: Hydrides or phosphines.
Solvents: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Major Products
Oxidation: Gold(III) complexes.
Substitution: New gold(I) complexes with different ligands.
Reduction: Metallic gold.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.
Materials Science:
Biology and Medicine
Anticancer Agents: Gold compounds have been studied for their potential anticancer properties.
Imaging: Used in the development of imaging agents for biological systems.
Industry
Electronics: Potential use in the fabrication of electronic devices due to its conductive properties.
Mecanismo De Acción
The mechanism of action for 2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide in catalysis typically involves the activation of substrates through coordination to the gold center. This can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine gold(I) chloride: Another gold(I) complex with a phosphine ligand.
Gold(I) N-heterocyclic carbene complexes: Similar gold(I) complexes with different ligands.
Uniqueness
2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide is unique due to its specific ligand structure, which can impart different electronic and steric properties compared to other gold(I) complexes. This can result in different reactivity and selectivity in catalytic applications.
Propiedades
Fórmula molecular |
C28H36AuF6N2O4PS2 |
|---|---|
Peso molecular |
870.7 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;gold(1+) |
InChI |
InChI=1S/C26H36NP.C2F6NO4S2.Au/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-12,17-22H,3-8,13-16H2,1-2H3;;/q;-1;+1 |
Clave InChI |
RWMUXLGTNIZZMT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B14116784.png)
![2-[3-[[2-hydroxy-1-(hydroxymethyl)ethyl]-(hydroxymethyl)amino]propyl-(hydroxymethyl)amino]propane-1,3-diol;1,3-Bis[tris(hydroxymethyl)methylamino]propane](/img/structure/B14116785.png)
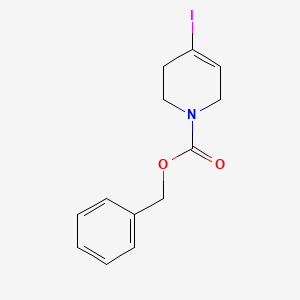
![(2,9,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14116791.png)
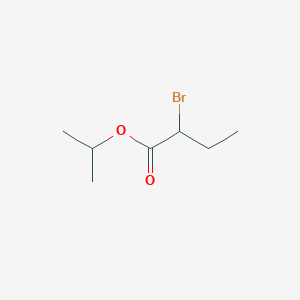

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14116807.png)

![Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14116821.png)
![N-[4-(Phenylmethyl)cyclohexyl]benzenamine](/img/structure/B14116822.png)
